molecular formula C14H15NO3 B5209032 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5209032
M. Wt: 245.27 g/mol
InChI Key: SDNPBOXTUOIGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as homopipramol, is a chemical compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. This compound belongs to the class of tricyclic antidepressants and has been found to have a unique mechanism of action that sets it apart from other drugs in this class.

Mechanism of Action

Homopipramol has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. Specifically, 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to enhance the release of serotonin and inhibit the reuptake of norepinephrine and dopamine. This complex mechanism of action is thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
Homopipramol has been found to have several biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter systems, as well as changes in gene expression and protein levels in the brain. Additionally, 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have anti-inflammatory effects, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its unique mechanism of action, which may allow for the identification of novel therapeutic targets. Additionally, 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, the limitations of using 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in the treatment of anxiety disorders, depression, and other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-hydroxyphenylacetonitrile with cyclohexanone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 3-(3-hydroxyphenyl)-2-cyclohexen-1-one, which is then reduced to 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione using a hydrogenation catalyst.

Scientific Research Applications

Homopipramol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Another study found that 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has antidepressant effects in animal models, indicating that it may be a promising candidate for the treatment of depression.

properties

IUPAC Name

2-(3-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h3-5,8,11-12,16H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNPBOXTUOIGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

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